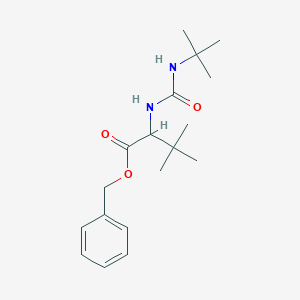
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butilcarbamoil-L-tert-leucina-d9BencilEster es un compuesto orgánico sintético conocido por sus propiedades estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por la presencia de un grupo tert-butilcarbamoil, una porción de tert-leucina y un grupo funcional éster bencílico. El etiquetado de deuterio (d9) se suma a su singularidad, haciéndolo valioso para fines de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-tert-butilcarbamoil-L-tert-leucina-d9BencilEster típicamente involucra múltiples pasos, comenzando con la protección del grupo amino de la L-tert-leucina utilizando un grupo tert-butilcarbamoil. Esto es seguido por la esterificación del grupo carboxilo con alcohol bencílico. El etiquetado de deuterio se introduce a través de reactivos deuterados específicos durante el proceso de síntesis. Las condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de N-tert-butilcarbamoil-L-tert-leucina-d9BencilEster puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos mejoran la eficiencia y la escalabilidad del proceso de producción. El uso de reactivos de alta pureza y medidas estrictas de control de calidad aseguran la consistencia y confiabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-tert-butilcarbamoil-L-tert-leucina-d9BencilEster experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como reducir el éster a un alcohol.
Sustitución: El grupo éster bencílico puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar lugar a una variedad de derivados funcionalizados .
Aplicaciones Científicas De Investigación
N-tert-butilcarbamoil-L-tert-leucina-d9BencilEster tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como estándar de referencia en la química analítica.
Biología: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicina: Investigado por sus propiedades terapéuticas potenciales y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-tert-butilcarbamoil-L-tert-leucina-d9BencilEster involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. Las características estructurales del compuesto le permiten unirse a sitios activos y modular la actividad de estos objetivos. El etiquetado de deuterio puede influir en la estabilidad metabólica y la farmacocinética del compuesto, lo que lo convierte en una herramienta valiosa en el desarrollo de fármacos y estudios metabólicos .
Comparación Con Compuestos Similares
Compuestos similares
N-tert-butilbencilamina: Similar en estructura pero carece de la porción de leucina y del etiquetado de deuterio.
tert-butilcarbamoil-L-leucina: Similar pero sin el grupo éster bencílico y el etiquetado de deuterio
Unicidad
N-tert-butilcarbamoil-L-tert-leucina-d9BencilEster destaca por su combinación de grupos tert-butilcarbamoil, tert-leucina y éster bencílico, junto con el etiquetado de deuterio. Esta estructura única imparte propiedades químicas y biológicas específicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación .
Propiedades
IUPAC Name |
benzyl 2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

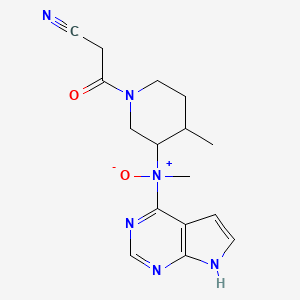
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
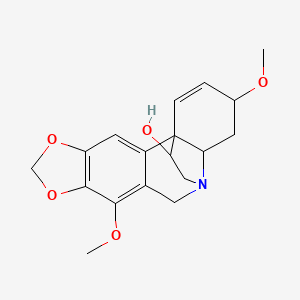
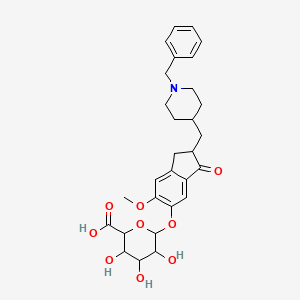

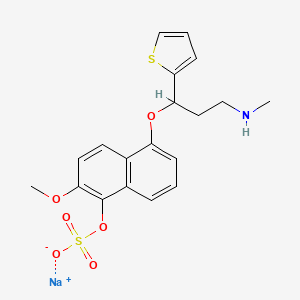
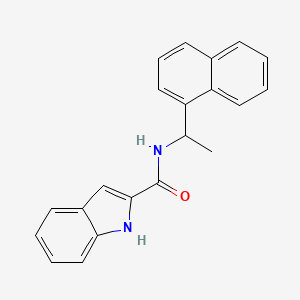
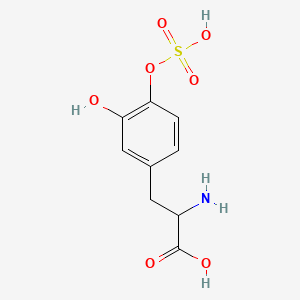
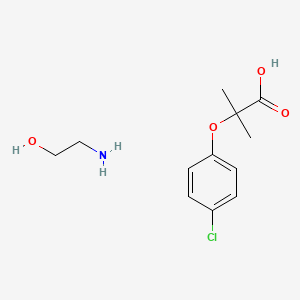
![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
